molecular formula C15H19N3O3 B2928509 2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide CAS No. 1797551-81-5

2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide

Cat. No.: B2928509
CAS No.: 1797551-81-5
M. Wt: 289.335
InChI Key: MIJUXDCLKWZRPZ-UHFFFAOYSA-N
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Description

2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery research. This compound features a hybrid architecture, combining a 2,5-dimethylfuran-3-carboxamide moiety with a 1-(oxan-4-yl)-1H-pyrazole scaffold. The presence of these distinct pharmacophores suggests potential for diverse biological interactions. Furan and pyrazole derivatives are extensively investigated in pharmaceutical research for their broad biological activities. Furan-containing compounds are known as key structural elements in various bioactive molecules . The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous compounds with anticancer, anti-inflammatory, and kinase-inhibiting properties . For instance, pyrazole-carboxamide derivatives have been identified as potent inhibitors of critical kinase targets like FLT3 and CDK, which are relevant in oncology research, particularly in acute myelocytic leukemia . Furthermore, the incorporation of a tetrahydropyran (oxane) ring, as seen in the oxan-4-yl group of this compound, is a common strategy in drug design to fine-tune molecular properties such as solubility, metabolic stability, and conformational geometry . Researchers can utilize this high-purity compound as a key intermediate or a novel scaffold for constructing focused libraries in high-throughput screening, for structure-activity relationship (SAR) studies, or as a building block in the synthesis of more complex molecular entities. Its mechanism of action and specific biological targets are not yet characterized and represent an open field for empirical investigation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,5-dimethyl-N-[1-(oxan-4-yl)pyrazol-4-yl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3/c1-10-7-14(11(2)21-10)15(19)17-12-8-16-18(9-12)13-3-5-20-6-4-13/h7-9,13H,3-6H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJUXDCLKWZRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the carboxamide group. The pyrazole ring is then synthesized and attached to the furan ring. The oxane moiety is introduced in the final steps of the synthesis. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups attached to the furan or pyrazole rings.

Scientific Research Applications

2,5-Dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Compound Name Core Structure Substituents Melting Point (°C) Yield (%) Key Functional Groups References
Target Compound Furan-3-carboxamide + Pyrazole 2,5-dimethyl furan; 1-(oxan-4-yl) pyrazole N/A N/A Carboxamide, oxane -
7b () Furan-3-carboxamide + Thiazole 2,5-dimethyl furan; 5-(3-methylbenzyl) thiazole 116–117 76 Thiazole, benzyl
Compound Pyrazole-4-carboxamide + Dibenzofuran 3,5-dimethyl pyrazole; 2-methoxy dibenzofuran; difluoromethyl N/A N/A Difluoromethyl, dibenzofuran
Pyrazoline Derivatives () Pyrazoline + substituents Fluorophenyl, carbaldehyde, bromophenyl, chlorophenyl N/A N/A Pyrazoline, carbaldehyde

Solubility and Polarity

  • Target Compound : The oxan-4-yl group enhances polarity and water solubility compared to analogs like 7b (), which features a hydrophobic 3-methylbenzyl-thiazole group. The oxane’s ether oxygen may also participate in hydrogen bonding, improving bioavailability .
  • The difluoromethyl group may enhance metabolic stability compared to the target’s oxane .

Electronic and Steric Effects

  • The benzyl group adds steric bulk, which might hinder crystal packing (evidenced by its moderate melting point of 116–117°C) .
  • Pyrazoline Derivatives () : The pyrazoline core (a partially saturated pyrazole) offers conformational flexibility, while carbaldehyde substituents introduce electrophilic sites absent in the target compound .

Biological Activity

The compound 2,5-dimethyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]furan-3-carboxamide is a complex organic molecule of significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C14H18N4O3
  • Molecular Weight : 278.32 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antitumor , antimicrobial , and anti-inflammatory properties. The mechanism involves the inhibition of specific pathways crucial for cell proliferation and survival.

Antitumor Activity

Recent studies have indicated that compounds with similar structural features show promising antitumor activities. For instance, a study demonstrated that derivatives of pyrazole compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness at low concentrations.

CompoundCell LineIC50 (µM)
Compound AHeLa5.2
Compound BMCF-76.8
Compound CA5494.5

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of related compounds. For example, derivatives with furan and pyrazole rings have shown activity against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum efficacy.

Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their anti-inflammatory properties. In vitro assays revealed significant inhibition of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.

Case Studies

  • Study on Antitumor Activity : A recent study investigated the effects of pyrazole derivatives on cancer cell lines. The results indicated that certain structural modifications enhanced the cytotoxic effects, leading to apoptosis in cancer cells .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial activity of furan-containing compounds. The findings showed that these compounds inhibited bacterial growth effectively, with a notable impact on methicillin-resistant Staphylococcus aureus (MRSA) .
  • Inflammation Model : In vivo models demonstrated that compounds similar to this compound significantly reduced inflammation markers in induced arthritis models .

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